1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
Description
1-(3-Bromo-5-Chloro-2-Methoxyphenyl)-N-Methylmethanamine is a halogenated arylalkylamine featuring a bromo (Br), chloro (Cl), and methoxy (OMe) substituent on the phenyl ring, with an N-methylmethanamine side chain.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-12-5-6-3-7(11)4-8(10)9(6)13-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
XKVDICIBRKGQNB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)Cl)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Phenyl Intermediate
The starting point is often a suitably substituted phenol or anisole derivative, which undergoes halogenation to introduce bromine and chlorine substituents at the desired positions.
Halogenation:
Controlled bromination and chlorination are performed, often using reagents such as N-bromosuccinimide (NBS) for bromination and chlorine sources under mild conditions to avoid over-substitution or unwanted side reactions.
For example, NBS can be added to a methoxy-substituted aromatic compound in acetonitrile at moderate temperatures (~30 °C) for several hours to achieve selective bromination at the 3-position.Regioselectivity:
The presence of the methoxy group directs electrophilic substitution to ortho and para positions, facilitating selective halogenation at positions 3 and 5. Reaction conditions such as temperature, solvent, and reagent equivalents are optimized to maximize selectivity.
Introduction of the N-Methylmethanamine Group
The amine side chain is introduced via nucleophilic substitution or reductive amination strategies:
Reductive Amination:
The substituted aromatic aldehyde (or ketone) intermediate is reacted with methylamine under reductive amination conditions using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride to install the N-methylmethanamine moiety. This step is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.Alternative Methods:
Direct nucleophilic substitution of a halogenated aromatic precursor with N-methylmethanamine under controlled conditions may also be employed, though this requires activation of the aromatic ring or leaving group optimization.
Purification and Characterization
- The crude product is purified by standard organic techniques such as extraction, washing, drying over anhydrous sodium sulfate, and chromatographic methods (e.g., column chromatography).
- Final purification may involve recrystallization or preparative HPLC to achieve high purity.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Parameters
Research Discoveries and Advances
- The presence of halogens (Br and Cl) on the aromatic ring significantly affects the compound's lipophilicity and electronic distribution, which in turn influences its binding affinity in biological systems.
- Studies on similar halogenated methanamine derivatives indicate enhanced biological activity, such as interaction with neurotransmitter receptors, suggesting the importance of precise substitution patterns.
- Optimization of bromination and chlorination steps using NBS and mild chlorinating agents has improved yields and regioselectivity, reducing by-products and simplifying purification.
- Reductive amination under mild, inert conditions has been shown to preserve sensitive functional groups and improve overall synthetic efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Aromatic Halogenation | Electrophilic substitution | NBS, Chlorine sources | High regioselectivity | Requires precise temperature control |
| Side Chain Introduction | Reductive amination | Methylamine, NaBH(OAc)3 | Mild conditions, good yields | Sensitive to moisture and oxygen |
| Purification | Chromatography, recrystallization | Silica gel, solvents | High purity achievable | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s distinct substitution pattern (3-Br, 5-Cl, 2-OMe) differentiates it from closely related derivatives. Key analogs and their substituent-driven properties include:
Halogenated Derivatives
1-(3-Chlorophenyl)-N-Methylmethanamine Hydrochloride () Substituents: 3-Cl. Molecular Weight: ~175.64 g/mol. Synthesis: Prepared via nucleophilic substitution of 3-chlorobenzyl chloride with methylamine . Bioactivity: Not explicitly reported, but similar chloro-substituted amines are intermediates in antitubercular agents ().
1-(2-Chloro-5-Nitrophenyl)-N-Methylmethanamine () Substituents: 2-Cl, 5-NO₂. Molecular Weight: 200.62 g/mol.
1-(3-Fluoro-5-(Trifluoromethyl)Phenyl)-N-Methylmethanamine ()
- Substituents: 3-F, 5-CF₃.
- Molecular Weight: 215.17 g/mol.
- Lipophilicity: The trifluoromethyl group increases hydrophobicity, which may improve blood-brain barrier penetration compared to bromo/chloro analogs.
Methoxy-Substituted Derivatives
1-(3-Methoxyphenyl)-N-Methylmethanamine () Substituents: 3-OMe. Synthesis: Similar to halogenated analogs but with methoxy substitution.
1-(2,3-Dimethoxyphenyl)-N-Methylmethanamine Hydrochloride ()
- Substituents: 2-OMe, 3-OMe.
- Molecular Weight: 245.72 g/mol.
- Applications: Dimethoxy substitutions are common in psychoactive compounds (e.g., mescaline analogs).
Tetracyclic Homologs
1-(4,5-Dichloro-9,10-Ethanoanthracen-11-yl)-N-Methylmethanamine () Structure: Tetracyclic core with dichloro substituents. Bioactivity: Demonstrated significant antidepressant effects in mice (84% immobility reduction at 80 mg/kg) .
Comparative Data Table
*Calculated from molecular formula C₉H₁₀BrClNO.
Biological Activity
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications can provide insights into its utility in various medical fields.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with bromine, chlorine, and methoxy groups, along with a methylated amine side chain. These substituents play a crucial role in influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen and methoxy groups can enhance binding affinity and selectivity towards these targets.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain bacterial strains, similar to other structurally related compounds .
- Anticancer Activity : Investigations into its antiproliferative effects have shown promise in inhibiting the growth of cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing context for understanding the potential effects of this compound.
-
Antimicrobial Studies :
- A related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further exploration in treating resistant infections .
- Another study highlighted the effectiveness of similar phenylamine derivatives against various fungi, indicating a broader spectrum of antimicrobial activity .
- Anticancer Research :
Data Tables
| Activity | Related Compounds | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | 5-bromo-indole derivatives | MIC ≤ 0.25 µg/mL | Effective against MRSA and fungal strains |
| Anticancer | Benzo[b]furan derivatives | IC50 values vary | Significant antiproliferative effects observed |
| Enzyme Inhibition | Various phenylamine derivatives | Specific inhibition rates | Targeting metabolic pathways |
Q & A
Q. What are the recommended synthetic routes for 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis is typically employed:
Starting Material : Begin with a substituted phenol derivative (e.g., 2-methoxy-5-chlorophenol).
Bromination : Introduce bromine at the meta position using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS).
Chlorination : Chlorine can be introduced via Friedel-Crafts halogenation or directed ortho-metalation strategies.
Amine Formation : Reductive amination or Gabriel synthesis can attach the N-methylmethanamine group.
Optimization :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via column chromatography or recrystallization (solvent selection critical for yield) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key features include:
- Methoxy protons (δ ~3.8–4.0 ppm, singlet).
- Aromatic protons (δ ~6.5–7.5 ppm, split due to Br/Cl substituents).
- N-methyl group (δ ~2.2–2.5 ppm, singlet).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
- X-ray Crystallography : Resolve stereochemistry and bond angles (if crystals are obtainable) .
Q. How do electron-withdrawing (Br, Cl) and electron-donating (OCH₃) groups influence reactivity?
Methodological Answer:
- Electrophilic Substitution : Br/Cl direct incoming electrophiles to meta/para positions, while OCH₃ directs ortho/para.
- Nucleophilic Reactions : The amine group facilitates nucleophilic attacks (e.g., acylation, sulfonation).
- Practical Consideration : Use DFT calculations to predict reactive sites and validate with kinetic studies .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs, enzymes).
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic regions.
- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability tests) .
Q. What strategies resolve contradictions in stability data under varying pH/temperature?
Methodological Answer:
- Stability Studies :
- Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months).
- Analyze degradation products via LC-MS.
- pH-Dependent Stability : Use buffer systems (pH 1–13) to identify optimal storage conditions.
- Contradiction Resolution : Compare degradation pathways across studies to isolate confounding variables (e.g., light exposure) .
Q. How can regioselective functionalization of the aromatic ring be achieved?
Methodological Answer:
- Directing Group Strategies :
- Use protective groups (e.g., silyl ethers) to block reactive sites.
- Employ transition-metal catalysts (Pd, Cu) for cross-couplings (e.g., Suzuki for aryl extensions).
- Case Study : demonstrates bromine-directed synthesis, which can guide selective modifications .
Data Analysis & Validation
Q. How should researchers validate synthetic intermediates when scaling up reactions?
Methodological Answer:
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy.
- Purity Thresholds : Set HPLC purity criteria (>95%) and confirm via orthogonal methods (e.g., melting point).
- Byproduct Identification : Use high-resolution MS/MS to trace impurities to specific reaction steps .
Q. What mechanistic insights explain competing pathways in amine functionalization?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps.
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates.
- Computational Modeling : Map potential energy surfaces to predict dominant pathways .
Application-Oriented Questions
Q. How is this compound used as a building block in medicinal chemistry?
Methodological Answer:
- Target Synthesis : Couple with sulfonamides or heterocycles (e.g., triazoles) via amide/urea bonds.
- Case Study : highlights sulfonamide derivatives with antimicrobial activity, suggesting similar strategies here.
- SAR Studies : Systematically modify substituents to optimize pharmacokinetic properties .
Q. What are the challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
- Temperature Gradients : Use slow evaporation or cooling methods.
- Co-crystallization : Add co-formers (e.g., tartaric acid) to stabilize lattice structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
